1-Methyloxy-4-sulfone-benzene
Overview
Description
4-Methoxybenzenesulfinate, also known as sodium 4-methoxybenzenesulfinate, is an organic compound with the molecular formula C7H7O3S. It is a derivative of benzenesulfinic acid where a methoxy group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxybenzenesulfinate can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium at elevated temperatures. The general reaction is as follows:
4-Methoxybenzenesulfonyl chloride+Sodium sulfite→4-Methoxybenzenesulfinate+Sodium chloride
Another method involves the oxidative coupling of sodium 4-methoxybenzenesulfinate with amines using tetra-n-butylammonium iodide (TBAI) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant .
Industrial Production Methods
Industrial production of 4-methoxybenzenesulfinate often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxybenzenesulfonic acid.
Reduction: It can be reduced to form 4-methoxybenzene.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Methoxybenzenesulfonic acid.
Reduction: 4-Methoxybenzene.
Substitution: Various substituted benzenes depending on the nucleophile used.
Scientific Research Applications
4-Methoxybenzenesulfinate has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxybenzenesulfinate involves its interaction with various molecular targets. For example, in the oxidative coupling reaction, it acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzenesulfonic acid
- 4-Methoxybenzene
- 4-Methoxybenzenesulfonyl chloride
- Sodium benzenesulfinate
Uniqueness
4-Methoxybenzenesulfinate is unique due to the presence of both a methoxy group and a sulfonate group on the benzene ring. This combination imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in nucleophilic substitution reactions. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile reagent in various chemical processes.
Properties
IUPAC Name |
4-methoxybenzenesulfinate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3,(H,8,9)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZWQPOTHRMEQW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O3S- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347255 | |
Record name | 4-Methoxybenzenesulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63226-46-0 | |
Record name | 4-Methoxybenzenesulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.